N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide is a complex organic compound that features a benzimidazole moiety linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide typically involves the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core. This intermediate is then reacted with an appropriate benzoyl chloride derivative under basic conditions to yield the final benzamide product . The reaction conditions often include the use of solvents such as N,N-dimethylformamide (DMF) and catalysts like sulfur to facilitate the formation of the C-N bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated synthesis platforms can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or benzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to metal ions, influencing the activity of metalloenzymes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide: This compound features a quinoline moiety instead of the isopropylsulfonyl group.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Lacks the benzamide structure but shares the benzimidazole core.
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide is unique due to its combination of the benzimidazole and benzamide moieties, along with the isopropylsulfonyl group. This structure imparts specific chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15(2)30(28,29)17-9-7-8-16(14-17)23(27)26-19-11-4-3-10-18(19)22-24-20-12-5-6-13-21(20)25-22/h3-15H,1-2H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGFOSHBGBXTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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